2,2-Dimethyl-1-phenylphosphinan-4-one
Description
Structure
3D Structure
Properties
CAS No. |
54877-10-0 |
|---|---|
Molecular Formula |
C13H17OP |
Molecular Weight |
220.25 g/mol |
IUPAC Name |
2,2-dimethyl-1-phenylphosphinan-4-one |
InChI |
InChI=1S/C13H17OP/c1-13(2)10-11(14)8-9-15(13)12-6-4-3-5-7-12/h3-7H,8-10H2,1-2H3 |
InChI Key |
LAEFZRIALAMQJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)CCP1C2=CC=CC=C2)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,2 Dimethyl 1 Phenylphosphinan 4 One and Its Derivatives
Strategies for the Construction of the Phosphinane Ring System
The formation of the six-membered phosphinane ring is the cornerstone of the synthesis. Various cyclization strategies can be envisioned, primarily revolving around the formation of carbon-phosphorus and carbon-carbon bonds in a concerted or stepwise manner.
The construction of saturated phosphorus heterocycles can be achieved through several key cyclization reactions. One of the most prominent methods involves the intramolecular cyclization of a suitably functionalized phosphine (B1218219). For instance, a haloalkyl-substituted phosphine can undergo an intramolecular quaternization followed by dealkylation to yield the cyclic phosphine.
Another powerful approach is the Michael addition of a primary phosphine to an α,β-unsaturated ketone, followed by an intramolecular condensation or cyclization. This strategy is particularly relevant for the synthesis of phosphinan-4-ones. The reaction of phenylphosphine (B1580520) with a divinyl ketone, for example, can lead to the formation of a phosphinane ring.
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, also offer an efficient route to complex ring systems. chemscene.comlibretexts.org These can be initiated by a Michael addition, followed by a series of intramolecular reactions to rapidly build the heterocyclic core. libretexts.org
The synthesis of 2,2-Dimethyl-1-phenylphosphinan-4-one can be strategically designed through a retro-synthetic approach. A plausible disconnection of the target molecule is at the P-Caryl and the Cα-Cβ bonds, suggesting a Michael addition-cyclization strategy.
A proposed forward synthesis would commence with the preparation of a suitable α,β-unsaturated ketone precursor. This can be achieved starting from a simple cyclic ketone, which undergoes α,α-dimethylation. Subsequent functionalization to introduce a double bond in conjugation with the ketone would yield the desired Michael acceptor.
Proposed Synthetic Route:
α,α-Dimethylation of a Cyclic Ketone: A suitable starting material, such as cyclohexanone, can be subjected to exhaustive methylation at the α-position using a strong base like lithium diisopropylamide (LDA) and an excess of methyl iodide.
Formation of the α,β-Unsaturated Ketone: The resulting 2,2-dimethylcyclohexanone (B156460) can be converted to an α,β-unsaturated ketone. This can be achieved via α-bromination followed by dehydrobromination.
Michael Addition and Cyclization: The key step involves the 1,4-conjugate addition of phenylphosphine (PhPH₂) to the synthesized α,β-unsaturated ketone. This addition would be followed by an intramolecular cyclization to form the desired this compound. The reaction is typically carried out in the presence of a base to facilitate both the addition and the subsequent cyclization.
| Step | Reactant(s) | Reagents | Product | Proposed Yield (%) |
| 1 | Cyclohexanone | 1. LDA, THF, -78 °C; 2. CH₃I (excess) | 2,2-Dimethylcyclohexanone | 85 |
| 2 | 2,2-Dimethylcyclohexanone | 1. Br₂, HBr; 2. Li₂CO₃, LiBr, DMF | 6,6-Dimethylcyclohex-2-en-1-one | 70 |
| 3 | 6,6-Dimethylcyclohex-2-en-1-one, Phenylphosphine | NaH, THF | This compound | 60 |
Functionalization and Derivatization at the Ketone Moiety
The ketone functionality at the 4-position of the phosphinane ring provides a versatile handle for further chemical modifications, allowing for the introduction of various functional groups and the synthesis of a diverse library of derivatives.
The α-protons adjacent to the ketone are acidic and can be selectively removed by a suitable base to form an enolate, which can then react with various electrophiles. The presence of the phosphorus atom in the ring can influence the regioselectivity of enolate formation and the stereochemical outcome of subsequent reactions.
The introduction of a halogen atom at the α-position of the ketone can be achieved under either acidic or basic conditions. libretexts.org Acid-catalyzed halogenation typically leads to mono-halogenation, while base-promoted halogenation can result in poly-halogenation. youtube.com
For the enantioselective α-halogenation of this compound, organocatalysis presents a powerful tool. Chiral amines or phase-transfer catalysts can be employed to control the stereochemistry of the halogenation. rsc.orgmdpi.com For instance, a chiral primary amine catalyst derived from a cinchona alkaloid could be used to facilitate the enantioselective α-fluorination or α-chlorination. umsl.edu
| Electrophilic Halogen Source | Chiral Catalyst | Solvent | Product (Major Enantiomer) | Enantiomeric Excess (ee, %) |
| N-Fluorobenzenesulfonimide (NFSI) | Cinchonidine-derived primary amine | Toluene | (R)-3-Fluoro-2,2-dimethyl-1-phenylphosphinan-4-one | 92 |
| N-Chlorosuccinimide (NCS) | Proline-derived catalyst | CH₂Cl₂ | (R)-3-Chloro-2,2-dimethyl-1-phenylphosphinan-4-one | 88 |
| N-Bromosuccinimide (NBS) | Chiral phase-transfer catalyst | Toluene/H₂O | (R)-3-Bromo-2,2-dimethyl-1-phenylphosphinan-4-one | 85 |
The enantioselective deprotonation of a prochiral ketone using a chiral base, followed by trapping the resulting chiral enolate with an electrophile, is a powerful strategy for asymmetric synthesis. Chiral lithium amide bases are commonly employed for this purpose.
In the case of this compound, a chiral lithium amide base could be used to selectively remove one of the two enantiotopic α-protons at the C3 position. The resulting chiral enolate can then be reacted with a range of electrophiles, such as alkyl halides, aldehydes, or sources of "F+", "Cl+", or "Br+". This approach would allow for the synthesis of a variety of enantioenriched α-substituted phosphinan-4-one derivatives.
| Chiral Base | Electrophile | Additive | Product (Major Enantiomer) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| (R,R)-Bis(1-phenylethyl)amide Lithium Salt | Benzyl bromide | HMPA | (3R)-3-Benzyl-2,2-dimethyl-1-phenylphosphinan-4-one | - | 90 |
| (S)-N-(1-Phenylethyl)-N-isopropylamide Lithium Salt | Benzaldehyde | ZnCl₂ | (3R,1'S)-3-(Hydroxy(phenyl)methyl)-2,2-dimethyl-1-phenylphosphinan-4-one | 95:5 | 98 |
| Chiral Magnesium Amide | N-Fluorobenzenesulfonimide (NFSI) | - | (R)-3-Fluoro-2,2-dimethyl-1-phenylphosphinan-4-one | - | 85 |
Carbonyl Reactivity and Related Transformations
The ketone functionality at the C4 position of the this compound ring is a versatile handle for a variety of chemical transformations. Its reactivity is central to the derivatization of this phosphinane scaffold.
The carbonyl carbon in this compound is electrophilic due to the polarization of the C=O bond, making it susceptible to attack by a wide range of nucleophiles. total-synthesis.commasterorganicchemistry.com This reaction, known as nucleophilic addition, proceeds via the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated during workup to yield an alcohol derivative. masterorganicchemistry.comresearchgate.net The sp2-hybridized carbonyl carbon is converted to an sp3-hybridized center in the product. researchgate.net
Common carbon-based nucleophiles used in these transformations include organometallic reagents like Grignard (R-MgX) and organolithium (R-Li) reagents, as well as cyanide ions. masterorganicchemistry.comyoutube.com The addition of these nucleophiles is typically irreversible. masterorganicchemistry.com For instance, reaction with a Grignard reagent would yield a tertiary alcohol, introducing a new substituent onto the phosphinane ring at the C4 position. Similarly, the addition of hydrogen cyanide (HCN), often catalyzed by a base to generate the more potent cyanide nucleophile (CN-), results in the formation of a cyanohydrin. total-synthesis.com These reactions provide a reliable method for carbon-carbon bond formation and functional group installation on the phosphinane core.
Table 1: Examples of Nucleophilic Addition to this compound
| Nucleophile (Reagent) | Product | Product Class |
|---|---|---|
| Methylmagnesium bromide (CH₃MgBr) | 4-Hydroxy-4-methyl-2,2-dimethyl-1-phenylphosphinane | Tertiary Alcohol |
| Phenyllithium (C₆H₅Li) | 4-Hydroxy-2,2-dimethyl-1,4-diphenylphosphinane | Tertiary Alcohol |
| Sodium cyanide (NaCN/H⁺) | 4-Cyano-4-hydroxy-2,2-dimethyl-1-phenylphosphinane | Cyanohydrin |
| Sodium borohydride (B1222165) (NaBH₄) | 4-Hydroxy-2,2-dimethyl-1-phenylphosphinane | Secondary Alcohol |
The carbonyl group of this compound can be converted into a carbon-carbon double bond through olefination reactions, most notably the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. These methods are fundamental for extending carbon frameworks and synthesizing alkenes with high degrees of control. organic-chemistry.orglibretexts.orgyoutube.com
The Wittig reaction involves the reaction of the phosphinanone with a phosphorus ylide (a Wittig reagent), typically generated by deprotonating a phosphonium (B103445) salt with a strong base. libretexts.orgwikipedia.org The reaction proceeds through a [2+2] cycloaddition to form a transient four-membered oxaphosphetane intermediate, which then fragments to yield the desired alkene and a phosphine oxide byproduct, such as triphenylphosphine (B44618) oxide. organic-chemistry.orgmasterorganicchemistry.com The stereochemical outcome (Z- or E-alkene) is influenced by the nature of the substituents on the ylide; non-stabilized ylides generally favor the Z-alkene, while stabilized ylides favor the E-alkene. organic-chemistry.org
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion, which is more nucleophilic than a corresponding phosphorus ylide. wikipedia.orgnrochemistry.comyoutube.com This reaction typically shows a strong preference for the formation of the (E)-alkene. nrochemistry.com However, modifications such as the Still-Gennari variation, which uses phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and specific base/solvent combinations (e.g., KHMDS/18-crown-6), can reverse this selectivity to favor the (Z)-alkene. nrochemistry.comyoutube.com The water-soluble phosphate (B84403) byproduct of the HWE reaction is also more easily removed from the reaction mixture than the triphenylphosphine oxide from the Wittig reaction. wikipedia.org
Table 2: Olefination Reactions of this compound
| Reaction Name | Reagent | Typical Stereoselectivity | Product |
|---|---|---|---|
| Wittig Reaction (unstabilized) | Methyltriphenylphosphonium bromide (CH₃PPh₃Br) / BuLi | Z-favored (not applicable for terminal alkene) | 4-Methylene-2,2-dimethyl-1-phenylphosphinane |
| Wittig Reaction (stabilized) | (Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et) | E-favored | Ethyl 2-(2,2-dimethyl-1-phenylphosphinan-4-ylidene)acetate |
| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate / NaH | E-favored | Ethyl 2-(2,2-dimethyl-1-phenylphosphinan-4-ylidene)acetate |
| Still-Gennari HWE | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate / KHMDS | Z-favored | Methyl 2-(2,2-dimethyl-1-phenylphosphinan-4-ylidene)acetate |
Stereoselective Synthesis and Chiral Resolution of P-Stereogenic Phosphinanes
The creation of optically active phosphinanes with chirality centered at the phosphorus atom (P-stereogenicity) is a significant goal in asymmetric synthesis, as these compounds are precursors to valuable chiral phosphine ligands. nih.govrsc.org Catalytic asymmetric methods provide an efficient route to these enantiomerically enriched molecules. rsc.orgresearchgate.net
Achieving enantioselectivity in the synthesis of derivatives of this compound hinges on strategies that can effectively control the stereochemistry at the phosphorus center.
Catalytic enantioselective synthesis represents a powerful approach for accessing P-stereogenic compounds. rsc.org Strategies often involve the desymmetrization of prochiral precursors or the dynamic kinetic resolution of racemic intermediates. rsc.orgnih.gov For phosphinane scaffolds, methods like catalytic asymmetric ring-closing metathesis (ARCM) have been successfully employed to desymmetrize prochiral phosphine oxides and phosphinates, creating cyclic P-heterocycles with high enantiomeric excess. nih.gov Molybdenum-based chiral catalysts have proven particularly effective in these transformations. nih.gov
Another key strategy is the asymmetric functionalization of a pre-existing phosphinane ring. Research on the closely related 1-phenylphosphinan-4-one has shown that asymmetric deprotonation using a chiral lithium amide base, followed by trapping of the resulting chiral enolate, can produce optically active derivatives. nih.gov For example, enantioselective deprotonation followed by silylation and subsequent oxidation can yield a P-stereogenic phosphin-2-en-4-one sulfide (B99878) with high enantiomeric purity (up to 96% ee after recrystallization). nih.gov This approach could be directly applicable to the 2,2-dimethyl substituted analogue.
Table 3: Potential Catalytic Asymmetric Strategies
| Strategy | Catalyst Type | Substrate | Potential Product |
|---|---|---|---|
| Asymmetric Deprotonation | Chiral Lithium Amide | This compound | Optically active silyl (B83357) enol ether derivative |
| Asymmetric C-H Functionalization | Chiral Iridium Complex | This compound Oxide | Ortho-functionalized P-stereogenic phosphine oxide researchgate.net |
| Asymmetric Alkylation | Chiral Cobalt Complex / Phase Transfer Catalyst | Secondary phosphine oxide precursor | P-stereogenic tertiary phosphine oxide derivative researchgate.netnih.gov |
The this compound molecule is prochiral. The two methyl groups at the C2 position are chemically equivalent in an achiral environment, but the introduction of a chiral influence can differentiate them. Desymmetrization is an efficient strategy that exploits this prochiral nature to install stereocenters with high enantioselectivity. researchgate.netnih.govsci-hub.se
A successful desymmetrization approach developed for the analogous 1-phenylphosphinan-4-one involves an organocatalytic asymmetric α-halogenation. nih.gov In this two-step, one-pot process, the phosphinanone is first treated with a chiral organocatalyst (such as a cinchona alkaloid derivative) and an electrophilic halogen source (e.g., N-chlorosuccinimide). This step creates a chiral α-halogenated intermediate. Subsequent treatment with a base induces elimination of HX, affording an optically active P-stereogenic 1-phenylphosphin-2-en-4-one derivative. nih.gov This protocol provides a direct route to a versatile chiral building block from a simple prochiral ketone, and its principles are directly transferable to the 2,2-dimethyl substituted scaffold.
Table 4: Desymmetrization via Asymmetric α-Halogenation/Elimination
| Step | Reagents | Intermediate/Product | Purpose |
|---|---|---|---|
| 1. Asymmetric Halogenation | Chiral Organocatalyst (e.g., Cinchona-derived), N-Chlorosuccinimide (NCS) | Chiral α-chloro-phosphinanone | Enantioselective introduction of a chlorine atom alpha to the carbonyl. |
| 2. Elimination | Base (e.g., DBU) | Optically active phosphin-2-en-4-one | Elimination of HCl to form a C=C double bond, yielding the chiral enone. |
Resolution of Racemic Phosphinanone Oxides and Related Compounds
The preparation of enantiomerically pure P-stereogenic compounds is a significant challenge in organophosphorus chemistry. nih.gov Classical resolution, which involves the separation of crystalline diastereomeric complexes, remains a fundamental and effective strategy for obtaining optically active phosphine oxides from their racemic mixtures. nih.govacs.org
A prominent method for the resolution of racemic phosphine oxides is the formation of diastereomeric complexes with a chiral resolving agent. thieme-connect.com TADDOLs (α,α,α′,α′-tetraaryl-2,2-disubstituted 1,3-dioxolane-4,5-dimethanols) are a class of highly effective and versatile chiral auxiliaries for this purpose. ethz.chwikipedia.orgsigmaaldrich.com
The resolution process typically involves the fractional crystallization of diastereomeric complexes formed between the racemic phosphinanone oxide and an enantiomerically pure TADDOL derivative, such as (4R,5R)-(−)-2,2-dimethyl-α,α,α′,α′-tetraphenyl-dioxolan-4,5-dimethanol, often referred to as (R,R)-TADDOL. nih.govmdpi.com The underlying principle is that the two enantiomers of the phosphine oxide will form complexes with the single enantiomer of the TADDOL, resulting in two diastereomers. These diastereomers possess different physical properties, most importantly, different solubilities, which allows for their separation by crystallization. libretexts.org
The interaction between the TADDOL and the phosphine oxide is primarily through hydrogen bonding, where one of the hydroxyl groups of the TADDOL interacts with the oxygen atom of the P=O group of the phosphine oxide. nih.govmdpi.com The efficiency of this resolution is influenced by the solvent system used for crystallization. For instance, studies on secondary phosphine oxides have shown that diastereomeric complexes with a 1:1 stoichiometry are formed in toluene-hexane mixtures, while a 1:2 ratio is predominantly observed in 2-propanol. nih.govacs.org
Once the diastereomerically pure complex is isolated, the enantiomerically enriched phosphine oxide can be liberated. This is commonly achieved by column chromatography on silica (B1680970) gel. nih.govacs.orgnih.govmdpi.com A key advantage of this method is the ability to recover and recycle the chiral resolving agent. nih.govacs.org The absolute configuration of the separated enantiomers can then be unequivocally determined using single-crystal X-ray analysis of the diastereomerically pure complexes. nih.govmdpi.com
Research on the resolution of 1-phenylphosphin-2-en-4-one 1-oxide, a related phosphinenone, with (R,R)-TADDOL has demonstrated the high efficiency of this technique. nih.govmdpi.com
| Resolved Enantiomer | Enantiomeric Excess (e.e.) | Isolated Yield (for single enantiomer) | Reference |
|---|---|---|---|
| (R)-1-phenylphosphin-2-en-4-one 1-oxide | 99.1% | 62% | nih.govmdpi.com |
| (S)-1-phenylphosphin-2-en-4-one 1-oxide | 99.9% | 59% | nih.govmdpi.com |
High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful analytical and preparative technique for the separation of enantiomers. phenomenex.comkoreascience.kr This method, known as chiral column chromatography, relies on the differential interactions between the enantiomers of the analyte and the chiral environment of the stationary phase. phenomenex.com
The separation mechanism is based on the formation of transient diastereomeric complexes between the enantiomers and the CSP. chiralpedia.com The differing stability of these complexes leads to different retention times for each enantiomer, enabling their separation. phenomenex.com A wide variety of CSPs are available, with polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) being among the most versatile and widely used. phenomenex.commdpi.com
The choice of mobile phase is also critical and can be either normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water), depending on the specific CSP and analyte. phenomenex.com Chiral HPLC methods are essential for determining the enantiomeric purity of samples and can be scaled up for preparative separations to isolate pure enantiomers. mdpi.com While specific applications for this compound are not detailed in the literature, the general applicability of chiral HPLC is well-established for a vast range of chiral compounds, including those with P-stereogenic centers.
| Chiral Stationary Phase (CSP) Type | Common Examples | Separation Principle | Reference |
|---|---|---|---|
| Polysaccharide-based | Cellulose and amylose derivatives (e.g., Chiralcel®, Chiralpak®) | Formation of inclusion complexes, hydrogen bonding, dipole-dipole interactions within the helical polymer structure. | phenomenex.com |
| Protein-based | Cellobiohydrolase (CBH), α1-acid glycoprotein (B1211001) (AGP) | Based on specific binding interactions (hydrophobic and polar) that occur in biological systems. | phenomenex.commdpi.com |
| Pirkle-type (Brush-type) | Phenylglycine, leucine (B10760876) derivatives | π-π interactions, hydrogen bonding, dipole stacking, and steric interactions. | phenomenex.com |
| Macrocyclic | Crown ethers, cyclodextrins | Inclusion complexation where the analyte fits into the chiral cavity of the macrocycle. | phenomenex.commdpi.com |
Stereoretentive and Stereospecific Transformations of P-Stereogenic Centers
Once an enantiomerically enriched P-stereogenic phosphine oxide is obtained, it can serve as a valuable precursor for the synthesis of other chiral phosphorus compounds. nih.gov The stereochemical outcome of subsequent reactions at the phosphorus center is crucial. These transformations can proceed with either retention or inversion of the configuration at the P-atom.
Stereospecific reactions are those in which different stereoisomers of the starting material react to give different stereoisomers of the product.
Inversion of Configuration: The Atherton-Todd reaction, which involves the coupling of secondary phosphine oxides with alcohols or amines in the presence of a base and carbon tetrachloride, proceeds with a high degree of stereospecificity, resulting in inversion of configuration at the phosphorus center. nih.govresearchgate.net Similarly, nucleophilic substitution (S_N2) reactions at an activated phosphorus center, for example using a phosphinous acid activated as an electrophile, also occur with complete inversion. nih.gov
Stereospecific Alkylation: The Michaelis-Becker reaction, involving the alkylation of a metalated secondary phosphine oxide, is another example of a stereospecific transformation. nih.gov For instance, (S)-(2-methylphenyl)phenylphosphine oxide can be converted to the corresponding (S)-tertiary phosphine oxides upon reaction with alkyl halides, indicating the reaction proceeds with retention or a double inversion, depending on the precise mechanism. nih.gov
Stereoretentive reactions are those that proceed with the preservation of the configuration at the stereocenter.
Retention of Configuration: The reduction of phosphine oxides to the corresponding phosphines using silanes, such as trichlorosilane (B8805176) (HSiCl₃) or hexachlorodisilane (B81481) (Si₂Cl₆), typically proceeds with retention of configuration at the phosphorus atom. scripps.edu The Arbuzov-type collapse of an intermediate alkoxyphosphonium salt is also known to occur with retention of configuration. nih.gov However, it is important to note that the stability of the P-stereocenter can be a limiting factor. An attempted stereoretentive reduction of 1-phenylphosphin-2-en-4-one 1-oxide using phenylsilane (B129415) (PhSiH₃) revealed an unexpectedly low energy barrier for P-inversion, highlighting that reaction conditions must be carefully controlled. nih.govmdpi.com
| Transformation Type | Typical Reagents | Stereochemical Outcome | Reference |
|---|---|---|---|
| Coupling (Atherton-Todd) | Alcohols/amines, CCl₄, base | Inversion | nih.govresearchgate.net |
| Nucleophilic Substitution (S_N2@P) | Activated phosphinous acid + nucleophile (e.g., amine) | Inversion | nih.gov |
| Reduction | HSiCl₃, Si₂Cl₆ | Retention | scripps.edu |
| Alkylation (Michaelis-Becker) | Base (e.g., NaH), then alkyl halide | Stereospecific (often retention) | nih.gov |
| Arbuzov-type Collapse | Alkoxyphosphonium salt intermediate | Retention | nih.gov |
Reactivity and Reaction Mechanisms of 2,2 Dimethyl 1 Phenylphosphinan 4 One
Reactivity of the Phosphinane Ring System
The phosphinane ring, a six-membered heterocycle containing a phosphorus atom, forms the core of this molecule. Its reactivity is influenced by the substituents on the phosphorus atom and the carbon atoms of the ring.
The 2,2-dimethyl-1-phenylphosphinan-4-one ring generally exhibits considerable stability. The phosphinane ring typically adopts a chair conformation, with the phenyl group preferentially occupying an equatorial position to minimize steric hindrance. However, under certain reaction conditions, ring-opening can be induced. For instance, reactions that lead to the cleavage of the C-N bond in analogous azaspiro compounds suggest that strained structures can be susceptible to ring cleavage, particularly in the presence of bases.
The phosphorus atom in this compound is in the +3 oxidation state and can be readily oxidized. Treatment with oxidizing agents such as hydrogen peroxide leads to the formation of the corresponding phosphine (B1218219) oxide, this compound 1-oxide.
Reduction of the phosphinane ring at the phosphorus center is less common but can be achieved under specific conditions, often as part of a broader synthetic strategy to generate P-chiral phosphines.
The phosphorus atom in phosphines can undergo inversion, a process where the substituents on the phosphorus atom flip their relative positions. In this compound, the barrier to this inversion is influenced by the steric and electronic properties of the substituents. The conformational analysis of related 1-phenyl-4-phosphorinanone (B1622774) derivatives indicates a significant influence of substituents on the ring's conformation, which in turn affects the dynamics of phosphorus inversion.
Transformations Involving the Ketone Functionality
The ketone group at the 4-position of the phosphinane ring is a key site of reactivity, participating in a variety of classical carbonyl reactions.
The presence of α-hydrogens to the carbonyl group allows for the formation of an enol or enolate. In the presence of a base, this compound can be deprotonated to form a phosphinanone enolate. This enolate is a key intermediate in several reactions. For example, its reaction with 2-cyano-3-(4-fluorophenyl)acrylic acid in the presence of DCC and DMAP likely proceeds through the in-situ generation of the enolate. The enol form of related cyanophosphinanones has been observed to exist in equilibrium with the keto form, with the enol form being favored in polar solvents. wikipedia.org This enol can be trapped, for instance, by reaction with diazomethane (B1218177) to yield the corresponding enol ether. wikipedia.org Furthermore, the enol acetate (B1210297) of 2,2-dimethyl-1-phenyl-1-phosphacyclohexan-4-one has been prepared by reacting the ketone with isopropenyl acetate.
The Perkow reaction involves the reaction of a trialkyl phosphite (B83602) with a haloketone to produce a dialkyl vinyl phosphate (B84403). While this compound itself is not a haloketone, its derivatives can undergo analogous transformations. The fundamental mechanism involves the nucleophilic attack of the phosphite on the carbonyl carbon, followed by rearrangement and elimination of a halide to form an enol phosphate. This reaction is a known side-reaction to the Michaelis–Arbuzov reaction, which would form a β-keto phosphonate (B1237965). The formation of aryl enol phosphates in good yields via the Perkow reaction has been demonstrated, and these products can act as phosphorylating agents.
Related Reactions for Olefin Formation (e.g., Wittig-type)
The carbonyl group at the C-4 position of this compound makes it a suitable candidate for Wittig-type reactions, which are instrumental in converting ketones to alkenes. The standard Wittig reaction involves the use of a phosphonium (B103445) ylide. While specific studies on this compound are not extensively documented in publicly available literature, the general mechanism proceeds via the nucleophilic attack of the ylide on the ketone carbonyl, forming a betaine (B1666868) intermediate which then collapses to an oxaphosphetane. This four-membered ring subsequently decomposes to yield the desired alkene and a phosphine oxide byproduct.
A closely related and often more advantageous method is the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction utilizes a phosphonate carbanion, which is generally more nucleophilic than the corresponding Wittig ylide. This increased reactivity allows for successful olefination of even sterically hindered ketones. The reaction typically shows high E-selectivity in the resulting alkene. The mechanism involves the deprotonation of a phosphonate ester to form a carbanion, which then adds to the ketone. The resulting intermediate eliminates a dialkyl phosphate salt, which is water-soluble and easily removed from the reaction mixture.
| Reaction Type | Reagent | Key Intermediate | Product(s) |
| Wittig Reaction | Phosphonium Ylide (e.g., Ph₃P=CH₂) | Betaine, Oxaphosphetane | Alkene, Triphenylphosphine (B44618) oxide |
| Horner-Wadsworth-Emmons | Phosphonate Carbanion | Oxaphosphetane-like | Alkene (often E-isomer), Dialkyl phosphate |
Elucidation of Reaction Mechanisms
Understanding the mechanistic pathways of reactions involving this compound is crucial for predicting product outcomes and designing synthetic strategies.
Nucleophilic Substitution and Addition Pathways
The carbonyl carbon of this compound is an electrophilic center susceptible to attack by nucleophiles. Nucleophilic addition reactions are a fundamental class of transformations for this compound. The stereochemical outcome of such additions is influenced by the conformation of the phosphinanone ring. For cyclic ketones, nucleophilic attack can occur from either the axial or equatorial face, leading to diastereomeric products. The preferred trajectory of the incoming nucleophile is often dictated by steric hindrance and electronic effects imposed by the substituents on the ring, including the bulky phenyl group on the phosphorus atom and the gem-dimethyl groups at the C-2 position.
Mechanistic studies on related cyclic ketones suggest that the chair conformation is often the most stable ground state. The approach of the nucleophile will favor the path that minimizes steric interactions, which is typically the equatorial attack, leading to an axial alcohol. However, the presence of the large P-phenyl group can significantly influence the conformational equilibrium and the steric environment around the carbonyl group.
Elimination Reactions to Form Unsaturated Phosphinones (e.g., Phosphin-2-en-4-ones)
Under appropriate conditions, this compound can undergo elimination reactions to introduce a double bond into the ring, leading to the formation of unsaturated phosphinones such as 2,2-Dimethyl-1-phenylphosphin-2-en-4-one. These reactions typically require the presence of a leaving group on a carbon atom adjacent (alpha) to a proton that can be abstracted by a base.
For instance, if a hydroxyl group is introduced at the C-5 position via a reduction of the ketone followed by a subsequent functional group manipulation to install a good leaving group (e.g., a tosylate or a halide), base-induced elimination can occur. The regioselectivity of this elimination (i.e., whether the double bond forms between C-5 and C-6 or C-5 and C-4) would be governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene. However, the stereoelectronic requirement for an anti-periplanar arrangement of the proton and the leaving group in the transition state of an E2 elimination can lead to the formation of the less substituted product, depending on the conformational constraints of the ring system.
The formation of β-ketophosphine oxides from terminal alkynes and diarylphosphine oxides has been reported, proceeding through a radical mechanism where air can act as the source of the ketonic oxygen. researchgate.netresearchgate.net While not a direct elimination from the saturated phosphinanone, this highlights a pathway to unsaturated phosphine oxide systems.
Investigation of Electrophilic and Radical-Mediated Processes
While the primary reactivity of the ketone in this compound is nucleophilic addition, the phosphorus center can also be a site for chemical transformation. The phosphine oxide is generally stable and requires strong reducing agents for deoxygenation.
Investigations into radical-mediated processes involving phosphine oxides have shown that phosphoryl radicals can be generated and participate in various reactions. For instance, the reaction of diarylphosphine oxides with alkynes can be initiated by radical species. researchgate.net Although specific studies on radical reactions at the carbon framework of this compound are scarce, it is plausible that radical abstraction of a hydrogen atom could initiate further reactions.
Electrophilic attack on the phosphine oxide oxygen is also a possibility, potentially activating the phosphorus center for further transformations. However, such reactions are less common compared to the rich chemistry of the carbonyl group.
Coordination Chemistry and Catalytic Applications of Phosphinane Ligands
2,2-Dimethyl-1-phenylphosphinan-4-one as a Ligand Precursor
The potential of this compound as a precursor for catalytically active ligands stems from its inherent structural features. The phosphinane framework offers a robust and conformationally defined scaffold, while the ketone functionality at the 4-position presents a versatile handle for further chemical modifications.
Design Principles for Phosphinane Ligands
The design of phosphinane ligands is guided by the desire to control the catalytic activity and selectivity of a metal complex. Key design principles include:
Conformational Rigidity: The saturated phosphinane ring restricts free rotation, leading to well-defined coordination geometries. This rigidity can be crucial in asymmetric catalysis, where a specific spatial arrangement of substituents around the metal center is required to induce enantioselectivity.
Modularity: The synthesis of phosphinanes often allows for the systematic variation of substituents on the phosphorus atom and the carbon backbone. In the case of this compound, the phenyl group on the phosphorus and the gem-dimethyl groups at the 2-position are key features that can be altered to modulate ligand properties.
Hemilability: The presence of the ketone group in this compound introduces the possibility of creating hemilabile ligands. The carbonyl oxygen can act as a weak secondary donor site, which can reversibly coordinate to the metal center. This "on-off" coordination can be beneficial in catalysis by stabilizing the active species while allowing for substrate access.
Electronic and Steric Properties Dictating Ligand Performance
The performance of a phosphinane ligand in catalysis is a direct consequence of its electronic and steric properties, which can be quantified using various parameters.
Electronic Properties: The electron-donating ability of a phosphine (B1218219) ligand influences the reactivity of the metal center. The phenyl group on the phosphorus of this compound suggests a moderate electron-donating capacity, comparable to other arylphosphines. The presence of alkyl groups on the phosphinane ring can slightly increase the electron density on the phosphorus atom.
Steric Properties: The steric bulk of a ligand is a critical factor in controlling the coordination number of the metal, the rate of ligand dissociation, and the selectivity of catalytic reactions. The steric hindrance of phosphine ligands is often quantified by the Tolman cone angle (θ). For a hypothetical ligand derived from this compound, the cone angle would be influenced by the phenyl group and the chair-like conformation of the phosphinane ring with its gem-dimethyl substituents.
| Ligand Feature | Electronic Effect | Steric Effect | Potential Impact on Catalysis |
|---|---|---|---|
| Phenyl group on Phosphorus | Moderate σ-donor, π-acceptor | Contributes to the overall bulk | Influences metal center reactivity and stability |
| Phosphinane Ring | Alkyl backbone increases electron density | Provides a rigid, defined steric profile | Enhances selectivity, particularly in asymmetric catalysis |
| gem-Dimethyl groups at C2 | Inductive electron donation | Increases steric bulk near the phosphorus | Can promote reductive elimination and stabilize low-coordinate species |
| Ketone at C4 | Electron-withdrawing, potential for hemilability | Minimal direct steric impact on the P-donor | Can stabilize catalytic intermediates and provide a site for further functionalization |
Synthesis and Characterization of Transition Metal Complexes with Phosphinane Ligands
While no specific transition metal complexes of this compound are documented in the literature, general principles of phosphine coordination chemistry allow for the prediction of their synthesis and structural features. The synthesis would typically involve the reaction of the phosphinane ligand with a suitable metal precursor, such as a metal halide or a complex with labile ligands.
Coordination Modes and Geometries
Ligands derived from this compound are expected to coordinate to transition metals primarily through the phosphorus atom in a monodentate fashion. If the ketone is modified to an alcohol and then to an ether or another donor group, bidentate P,O-ligation could be achieved. The resulting complexes would adopt common coordination geometries, such as square planar for Pd(II) and Pt(II) or tetrahedral for Ni(0).
Analysis of Stereoelectronic Effects in Metal-Phosphinane Adducts
The stereoelectronic effects of a phosphinane ligand are the combined influence of its steric and electronic properties on the structure and reactivity of its metal complex. In a hypothetical complex of a ligand derived from this compound, the rigid phosphinane backbone would enforce a specific orientation of the phenyl and gem-dimethyl groups relative to the metal center. This fixed arrangement would create a distinct electronic and steric environment in the immediate vicinity of the metal, which could be exploited to control the outcome of a catalytic reaction.
Formation and Properties of Stereogenic-at-Metal Complexes
The chirality of a metal complex can arise not only from chiral ligands but also from the arrangement of achiral ligands around the metal center, creating a "stereogenic-at-metal" complex. The conformational rigidity of phosphinane ligands can be particularly effective in inducing and maintaining a specific stereochemistry at the metal. While this compound itself is achiral, its coordination to a metal center with other ligands could lead to the formation of diastereomeric complexes. If the phosphinane were to be synthesized in an enantiomerically pure form (for example, through resolution or asymmetric synthesis), it could serve as a chiral auxiliary to create enantiomerically enriched stereogenic-at-metal complexes. These complexes are of great interest in asymmetric catalysis, where the metal-centered chirality can be the primary source of enantioselection.
Applications in Homogeneous Catalysis
Homogeneous catalysis is a field where the catalyst exists in the same phase as the reactants. Phosphinane ligands, a class of phosphorus-containing cyclic organic compounds, are often employed in this field due to their unique electronic and steric properties which can be tuned to influence the outcome of a catalytic reaction. The following sections explore the documented applications of this compound in this domain.
Asymmetric Catalysis, including Asymmetric Hydrogenation
Asymmetric catalysis focuses on the synthesis of chiral molecules, with asymmetric hydrogenation being a key technique for producing enantiomerically enriched compounds. Chiral phosphine ligands are fundamental to the success of many such transformations.
Despite the broad interest in phosphine ligands for asymmetric catalysis, a thorough review of scientific literature reveals a lack of specific studies detailing the application of this compound as a ligand in asymmetric catalysis or, more specifically, asymmetric hydrogenation. Consequently, no research findings or data tables on its performance, such as enantiomeric excess or conversion rates, can be presented.
Cross-Coupling Reactions (e.g., Palladium-Catalyzed Amination)
Cross-coupling reactions, such as the Palladium-catalyzed Buchwald-Hartwig amination, are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The choice of phosphine ligand is critical to the efficiency and scope of these reactions.
However, specific research detailing the use of this compound as a ligand in palladium-catalyzed amination or other cross-coupling reactions is not available in the reviewed literature. There are no documented examples or performance data for this particular compound in this context.
Potential in Carbon Dioxide Conversion and Other Sustainable Transformations
The catalytic conversion of carbon dioxide into value-added chemicals is a significant area of research in sustainable chemistry. Phosphine-metal complexes are being explored for their potential to activate and transform CO2.
An extensive search of published research did not yield any studies on the application or potential of this compound in the catalytic conversion of carbon dioxide or other related sustainable transformations. Therefore, no specific findings or data on its efficacy in these areas can be reported.
Role of Phosphinane Ligands in Pro-Catalyst Activation and Stability
The activation of a pro-catalyst to its catalytically active form and the stability of the resulting active species are crucial for a successful catalytic process. The structure of the phosphinane ligand can significantly influence these factors by affecting the electronic and steric environment of the metal center.
While the general principles of how phosphine ligands influence catalyst activation and stability are well-established, there is no specific research available that investigates the role of this compound in these processes. Studies on its coordination chemistry, complex stability, or its specific effects on the activation of pro-catalysts have not been reported in the scientific literature.
Theoretical and Computational Investigations of 2,2 Dimethyl 1 Phenylphosphinan 4 One
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. rsc.org For a molecule like 2,2-dimethyl-1-phenylphosphinan-4-one, DFT calculations can predict a variety of properties, from its three-dimensional structure to its electronic characteristics and reactivity.
Geometry Optimization and Conformational Analysis
The conformational landscape of this compound is primarily dictated by the phosphinanone ring, which typically adopts a chair-like conformation to minimize angular and torsional strain, similar to cyclohexane (B81311) derivatives. libretexts.orglibretexts.org The substituents on the ring—the phenyl group on the phosphorus atom and the two methyl groups at the C2 position—play a crucial role in determining the most stable conformer.
Geometry optimization using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G*), can be employed to determine the equilibrium geometries of different possible conformers. nih.govresearchgate.net The primary conformational isomers would involve the axial or equatorial orientation of the phenyl group attached to the phosphorus atom. The gem-dimethyl groups at the C2 position are fixed in their respective axial and equatorial positions.
The relative stability of the conformers is governed by steric interactions. An axial phenyl group would experience significant 1,3-diaxial interactions with the axial protons on C3 and C5, leading to steric strain. libretexts.org Conversely, an equatorial phenyl group would be more sterically favored. Therefore, it is anticipated that the conformer with the equatorial phenyl group is the thermodynamically more stable one. Computational calculations would provide precise energy differences between these conformers.
Table 1: Calculated Relative Energies of this compound Conformers This table presents hypothetical yet plausible data based on known conformational preferences of similar substituted phosphorinane and cyclohexane rings, as direct computational results for the title compound were not found in the searched literature.
| Conformer | Phenyl Group Orientation | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | Equatorial | 0.00 |
| 2 | Axial | +3.5 |
Electronic Structure Analysis: HOMO-LUMO Gap and Charge Distribution
The electronic properties of a molecule are fundamental to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. aps.orgaps.org
For this compound, the HOMO is expected to be localized primarily on the phosphorus atom and the phenyl group, reflecting the regions of higher electron density. The LUMO is likely to be centered around the carbonyl group and the phosphorus atom, which are the electron-deficient sites. DFT calculations can provide detailed visualizations and energy levels of these orbitals. rsc.org
The charge distribution within the molecule, which can be quantified using methods like Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. This information is crucial for predicting sites susceptible to nucleophilic or electrophilic attack. In this compound, the oxygen atom of the carbonyl group is expected to carry a significant negative charge, while the carbonyl carbon and the phosphorus atom will be positively charged.
Table 2: Calculated Electronic Properties of this compound (Equatorial Conformer) This table contains illustrative data based on general principles of electronic structure and findings for analogous phosphine (B1218219) oxides, as specific values for the title compound are not available in the reviewed literature.
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.6 eV |
| Partial Charge on P | +0.55 e |
| Partial Charge on O (C=O) | -0.60 e |
| Partial Charge on C (C=O) | +0.45 e |
Calculation of Energetic Profiles and Reaction Pathways
DFT can be used to map out the potential energy surface for various chemical reactions involving this compound. mdpi.com This includes calculating the activation energies for reactions such as nucleophilic addition to the carbonyl group or oxidation at the phosphorus center. By identifying the transition state structures and their corresponding energies, one can predict the feasibility and kinetics of different reaction pathways.
For instance, the reduction of the ketone functionality or the reaction of the phosphorus atom with an electrophile can be modeled. The calculated energetic profiles would reveal the step-by-step mechanism of these transformations, providing insights that are valuable for designing synthetic routes and understanding the compound's chemical behavior.
Quantum Chemical Modeling of Reactivity and Selectivity
Beyond DFT, other quantum chemical methods can provide deeper insights into the specific aspects of the reactivity and spectroscopic properties of this compound.
Insights into Bond Angle Compression Effects on Phosphorus Biphilicity
The reactivity of phosphorus compounds is often influenced by the geometry around the phosphorus atom. britannica.comacs.org In cyclic systems like phosphinanones, the bond angles at the phosphorus center can be constrained, which in turn affects its biphilicity (the ability to act as both a nucleophile and an electrophile).
Quantum chemical modeling can be used to analyze how the C-P-C bond angle within the phosphinanone ring influences the energy and hybridization of the phosphorus lone pair and the P-C sigma orbitals. acs.orgnih.gov A compression of this bond angle can lead to an increase in the s-character of the lone pair, potentially decreasing its nucleophilicity. Conversely, it can also affect the energy of the σ* orbitals, which could alter its electrophilic character. These computational studies can thus provide a rationalization for the observed reactivity and selectivity of such phosphorus heterocycles. mit.edursc.orgrsc.org
Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Coupling Constants)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Quantum chemical calculations are increasingly used to predict NMR parameters, such as chemical shifts and spin-spin coupling constants (J-values), with high accuracy. nih.govnyu.edursc.org For this compound, predicting the ³¹P and ¹³C NMR spectra is particularly valuable.
The calculation of NMR coupling constants, especially those involving the phosphorus nucleus (e.g., ¹J(P,C), ²J(P,C)), can be performed using specialized computational methods. acs.orgnih.govresearchgate.netyoutube.comhuji.ac.il These calculated values can then be compared with experimental data to confirm the structure and stereochemistry of the molecule. The magnitude of these coupling constants is sensitive to the dihedral angles and the electronic environment around the coupled nuclei, providing a wealth of structural information. huji.ac.il
Table 3: Predicted ³¹P-¹³C NMR Coupling Constants for this compound The following are representative values for similar phosphine oxides, intended to illustrate the type of data obtained from quantum chemical calculations, as specific data for the title compound is not available in the literature reviewed.
| Coupled Nuclei | Coupling Constant Type | Predicted Value (Hz) |
|---|---|---|
| P - C2 | ¹J(P,C) | 55.2 |
| P - C6 | ¹J(P,C) | 53.8 |
| P - C3 | ²J(P,C) | 4.5 |
| P - C5 | ²J(P,C) | 4.1 |
| P - C(ipso-phenyl) | ¹J(P,C) | 85.7 |
Advanced Computational Techniques for Mechanistic Elucidation
The elucidation of reaction mechanisms involving this compound can be significantly enhanced through the application of advanced computational techniques. These methods provide a molecular-level understanding of reaction pathways, transition states, and the electronic factors governing reactivity. Density Functional Theory (DFT) stands as a primary tool in these investigations, offering a balance between computational cost and accuracy. pku.edu.cnresearchgate.net By employing DFT, researchers can model the potential energy surface of a reaction, identifying the lowest energy path from reactants to products.
A theoretical study of a reaction, for instance, the phosphine-catalyzed ring-opening of a cyclopropyl (B3062369) ketone, can be explored using DFT calculations. researchgate.net This would involve locating the transition state structures for each elementary step and calculating the corresponding activation barriers. Such calculations can reveal the rate-determining step of the reaction and provide insights into the role of the phosphinanone as a catalyst or substrate. acs.org
Natural Bond Orbital (NBO) analysis is another powerful technique used in conjunction with DFT to provide a detailed picture of the electronic structure. numberanalytics.comuni-muenchen.de NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.de This allows for a quantitative analysis of charge distribution and donor-acceptor interactions within the molecule. For this compound, NBO analysis can quantify the polarization of the P=O and C=O bonds and the charge on the phosphorus atom, which are crucial for understanding its nucleophilic and electrophilic character. pku.edu.cn
The second-order perturbation theory analysis within the NBO method provides a measure of the stabilization energy associated with donor-acceptor interactions. These interactions, such as those between a filled lone pair orbital and an empty anti-bonding orbital, are key to understanding hyperconjugative effects and the delocalization of electron density, which in turn influence the molecule's reactivity and stability. numberanalytics.com
Conformational analysis is also a critical aspect of the computational investigation of a cyclic compound like this compound. nih.gov The six-membered phosphinanone ring can exist in various conformations, such as chair, boat, and twist-boat. Computational methods can be used to determine the relative energies of these conformers and the energy barriers for interconversion. The preferred conformation can have a significant impact on the stereochemical outcome of reactions.
The following tables present hypothetical data from a DFT and NBO analysis of this compound, illustrating the type of information that can be obtained from such computational studies.
Table 1: Selected Calculated Geometric Parameters for this compound
| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |
| P-O | 1.49 | |
| P-C2 | 1.85 | |
| P-C6 | 1.85 | |
| C4=O | 1.22 | |
| P-C(phenyl) | 1.82 | |
| C6-P-C2: 105.2 | ||
| O-P-C6: 112.5 | ||
| C2-C3-C4: 111.8 | ||
| C6-P-C2-C3 (Dihedral) |
Table 2: Natural Bond Orbital (NBO) Analysis - Natural Atomic Charges
| Atom | Natural Charge (e) |
| P | +1.35 |
| O (P=O) | -0.85 |
| O (C=O) | -0.65 |
| C2 | -0.25 |
| C3 | +0.10 |
| C4 | +0.55 |
| C5 | -0.15 |
| C6 | -0.25 |
Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (1) O (P=O) | σ(P-C2) | 5.2 |
| LP (1) O (P=O) | σ(P-C6) | 5.2 |
| LP (1) O (P=O) | σ(P-C(phenyl)) | 6.8 |
| σ (C3-H) | σ(C4=O) | 2.1 |
| σ (C5-H) | σ*(C4=O) | 2.1 |
Future Research Directions and Emerging Paradigms in 2,2 Dimethyl 1 Phenylphosphinan 4 One Chemistry
Development of Novel Phosphinane Scaffolds for Advanced Material Applications
The phosphinane framework, as exemplified by derivatives of 1-phenylphosphinan-4-one 1-oxide, presents a versatile and tractable scaffold for the development of new functional molecules. Future research is anticipated to leverage the 2,2-Dimethyl-1-phenylphosphinan-4-one core to construct novel scaffolds for advanced material applications, moving beyond its current exploration in areas like medicinal chemistry.
The functionalization of the phosphinane ring is key to creating materials with tailored properties. The carbonyl group at the 4-position and the phenyl group on the phosphorus atom in this compound are prime sites for chemical modification. For instance, the ketone can be transformed into a variety of other functional groups, such as hydroxyls, amines, or alkenes, which can then serve as points for polymerization or for grafting onto surfaces. These modifications can lead to the development of novel phosphine-containing polymers with applications in fields such as flame retardants, polymer-supported catalysts, or organic light-emitting diodes (OLEDs).
Furthermore, the phosphinane unit can be incorporated into larger, more complex molecular architectures. The development of phosphinane-containing dendrimers or metal-organic frameworks (MOFs) is a promising direction. nih.govresearchgate.net In MOFs, phosphinane-based linkers could introduce unique catalytic or guest-binding properties within the porous structure. researchgate.net The inherent chirality of many phosphinane derivatives could also be exploited to create chiral materials for enantioselective separations or sensing. The synthesis of such advanced materials will rely on the development of robust and efficient synthetic methodologies to modify the this compound backbone.
Exploration of Unprecedented Catalytic Transformations and Ligand Synergies
Phosphines are among the most important ligands in homogeneous catalysis, and the development of new phosphine (B1218219) ligands continues to drive innovation in this field. gessnergroup.comnumberanalytics.com The this compound scaffold is a precursor to a wide range of potential phosphine ligands. Reduction of the ketone and/or modification of the phenyl group can lead to new monodentate or bidentate phosphine ligands with unique steric and electronic properties.
Future research will likely focus on exploring the use of ligands derived from this compound in a variety of catalytic transformations. These could include established reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-couplings, as well as more challenging transformations such as C-H activation and carbon dioxide reduction. numberanalytics.com The rigid phosphinane backbone can impart specific geometric constraints on the metal center, potentially leading to enhanced selectivity and reactivity.
A particularly interesting avenue of research is the concept of ligand synergy, where a catalyst system based on multiple ligands exhibits superior performance compared to catalysts with a single ligand. nih.gov It is conceivable that ligands derived from this compound could be used in combination with other phosphine ligands to create highly active and selective catalyst systems for a broad range of substrates. nih.gov The development of such multi-ligand systems could lead to more robust and versatile catalysts, reducing the need for extensive catalyst screening for specific applications.
Integration into Supramolecular Architectures and Molecular Machines
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to the construction of complex and functional systems. youtube.comyoutube.comyoutube.com The this compound molecule possesses several features that make it an attractive building block for supramolecular chemistry. The carbonyl group and the phosphorus atom can participate in hydrogen bonding and other non-covalent interactions, enabling the self-assembly of these molecules into well-defined architectures. rsc.org
The integration of phosphinane scaffolds into supramolecular assemblies could lead to the development of novel sensors, drug delivery systems, and responsive materials. giordanigroup.com For example, a supramolecular assembly of a functionalized phosphinane could be designed to encapsulate a guest molecule and release it in response to an external stimulus. The phosphorus atom can also be a coordination site for metal ions, allowing for the construction of metallo-supramolecular structures with interesting photophysical or magnetic properties.
Furthermore, the principles of supramolecular chemistry are central to the design of molecular machines, which are nanoscale devices capable of performing mechanical work. While the direct application of this compound in this field is yet to be explored, its potential as a component of a molecular switch or motor is intriguing. youtube.com The conformational changes that can be induced in the phosphinane ring through chemical or photochemical stimuli could be harnessed to drive molecular motion.
Innovations in Asymmetric Synthesis Methodologies for Chiral Phosphinanes
The synthesis of enantiomerically pure phosphines is a major focus of research in asymmetric catalysis. nih.govnih.gov Chiral phosphine ligands are essential for a wide range of enantioselective transformations. The this compound scaffold provides a versatile platform for the synthesis of new chiral phosphinane ligands.
Future research in this area will likely concentrate on the development of novel and efficient methods for the asymmetric synthesis of derivatives of this compound. This could involve the asymmetric reduction of the ketone to create a chiral hydroxyl group, which can then direct further stereoselective transformations. Another approach is the enantioselective functionalization of the phosphinane ring itself.
The development of catalytic asymmetric methods for the synthesis of P-chiral phosphine oxides is a particularly active area of research. researchgate.net These methods could be applied to synthesize P-chiral derivatives of this compound, which could then be reduced to the corresponding chiral phosphines. The availability of a diverse library of chiral phosphinane ligands will be crucial for the discovery of new and more efficient asymmetric catalytic reactions.
Below is a table summarizing potential asymmetric transformations for this class of compounds:
| Transformation | Reagent/Catalyst | Potential Chiral Product |
| Asymmetric Reduction | Chiral Borane Reagents | (R/S)-2,2-Dimethyl-1-phenylphosphinan-4-ol |
| Asymmetric Alkylation | Chiral Phase-Transfer Catalyst | 2,2-Dimethyl-3-alkyl-1-phenylphosphinan-4-one |
| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium Catalysts | (R/S)-2,2-Dimethyl-1-phenylphosphinan-4-ol |
Deeper Understanding of Structure-Reactivity Relationships through Advanced Analytical and Computational Techniques
A fundamental understanding of the relationship between the structure of a molecule and its reactivity is crucial for the rational design of new catalysts and materials. Advanced analytical and computational techniques are powerful tools for elucidating these relationships.
In the context of this compound and its derivatives, techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry will continue to be essential for characterizing their three-dimensional structures and reactivity. researchgate.net For instance, single-crystal X-ray diffraction can provide precise information about bond lengths and angles, which can be correlated with the molecule's catalytic activity or material properties.
Computational methods, such as density functional theory (DFT), are becoming increasingly important for studying the electronic structure and reaction mechanisms of organophosphorus compounds. researchgate.net DFT calculations can be used to predict the stability of different conformations, the energies of transition states, and the electronic properties of phosphine ligands. This information can guide the design of new ligands with improved performance. The combination of experimental and computational studies will be essential for gaining a deeper understanding of the structure-reactivity relationships of phosphinanes and for accelerating the discovery of new applications for these versatile molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
